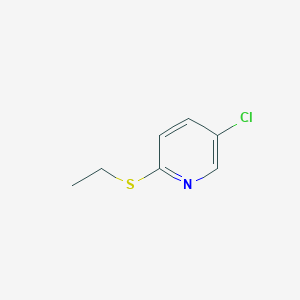

3-(Ethylsulfanyl)phenol

Vue d'ensemble

Description

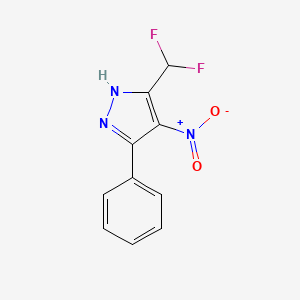

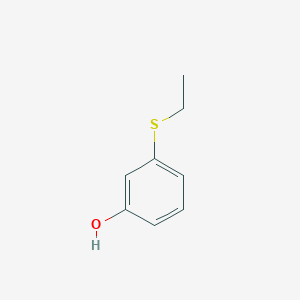

3-(Ethylsulfanyl)phenol is a chemical compound that belongs to the family of thio-phenols . It is a colorless or slightly yellowish liquid with a woody odor . This compound has a molecular formula of C8H10OS and a molecular weight of 154.23 g/mol .

Synthesis Analysis

Phenolic compounds, including 3-(Ethylsulfanyl)phenol, can be synthesized in the laboratory using various methods . For instance, one synthesis method involves the use of Copper-catalyzed synthesis from 1,3-dicarbonyl compounds employing dimethylsulfoxide (DMSO) as a methylene source .Molecular Structure Analysis

The molecular structure of 3-(Ethylsulfanyl)phenol consists of a phenol group (a benzene ring bonded to a hydroxyl group) and an ethylsulfanyl group . The InChI code for this compound is 1S/C8H10OS/c1-2-10-8-5-3-4-7(9)6-8/h3-6,9H,2H2,1H3 .Chemical Reactions Analysis

Phenolic compounds, including 3-(Ethylsulfanyl)phenol, are known to undergo various chemical reactions . For instance, they can participate in electrophilic aromatic substitution reactions, making them highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis

Phenols, including 3-(Ethylsulfanyl)phenol, generally have higher boiling points compared to other hydrocarbons of the same molecular mass due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Ethylsulfanyl)phenol, focusing on six unique fields:

Antimicrobial Applications

3-(Ethylsulfanyl)phenol has shown promising antimicrobial properties. It can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. Research has demonstrated its effectiveness against common pathogens, which could be beneficial in medical and agricultural settings .

Antioxidant Properties

Phenolic compounds, including 3-(Ethylsulfanyl)phenol, are known for their antioxidant activities. These compounds can neutralize free radicals, reducing oxidative stress in biological systems. This property is particularly valuable in the development of pharmaceuticals and nutraceuticals aimed at preventing or treating diseases related to oxidative damage .

Anti-inflammatory Effects

Studies have indicated that 3-(Ethylsulfanyl)phenol possesses anti-inflammatory properties. It can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders .

Material Science Applications

In material science, 3-(Ethylsulfanyl)phenol can be used as a building block for synthesizing advanced materials. Its unique chemical structure allows it to participate in various polymerization reactions, leading to the creation of novel polymers with specific properties suitable for industrial applications .

Environmental Sensors

The compound is also utilized in the development of environmental sensors. Its sensitivity to certain environmental pollutants makes it an excellent candidate for detecting phenolic compounds in water and soil. This application is crucial for monitoring and managing environmental pollution .

Pharmaceutical Synthesis

3-(Ethylsulfanyl)phenol serves as an intermediate in the synthesis of various pharmaceutical compounds. Its chemical reactivity allows it to be transformed into more complex molecules that can act as active pharmaceutical ingredients (APIs) in medications for treating a range of diseases .

Mécanisme D'action

The mechanism of action of phenolic compounds is often related to their chemical properties . For instance, one proposed mechanism of action of phenolic acids is a decrease in extracellular pH . The antibacterial activity depends on the interaction site with target molecules, inducing different action mechanisms .

Orientations Futures

Phenolic compounds, including 3-(Ethylsulfanyl)phenol, have been the focus of various research studies due to their potential applications in various industries such as pharmaceutical and food industries . Future research may focus on the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis .

Propriétés

IUPAC Name |

3-ethylsulfanylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-2-10-8-5-3-4-7(9)6-8/h3-6,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAVQUACSSRUTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethylsulfanyl)phenol | |

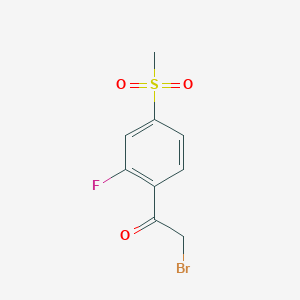

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine](/img/structure/B3039374.png)

![4-[Isocyano(toluene-4-sulphonyl)methyl]biphenyl](/img/structure/B3039377.png)